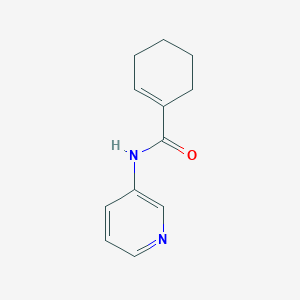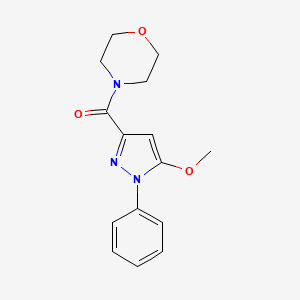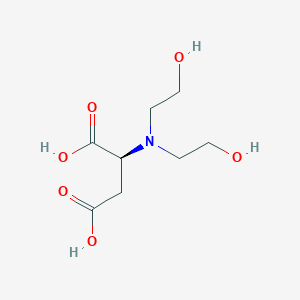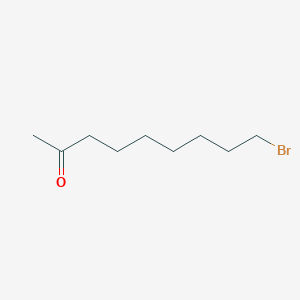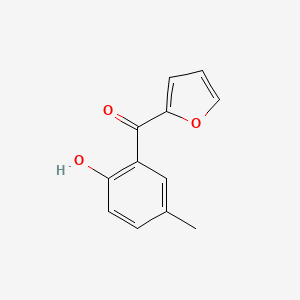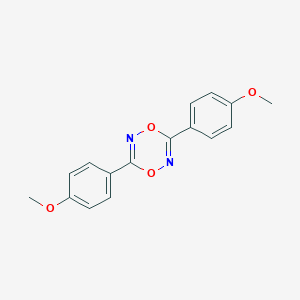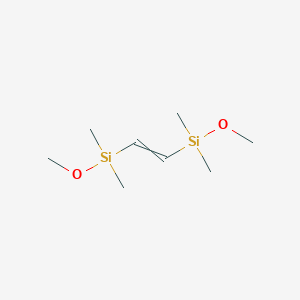
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and an octene backbone. This compound is notable for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene typically involves the reaction of trimethylsilyl chloride with ethylene glycol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halosilanes or other substituted silanes.
Applications De Recherche Scientifique
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of bioactive compounds and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene involves its interaction with various molecular targets, primarily through its silicon atoms. These interactions can lead to the formation of stable complexes with other molecules, facilitating various chemical transformations. The pathways involved often include nucleophilic attack on the silicon atoms, leading to the formation of new bonds and the release of by-products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane
- 2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoctane
- Glycerol, tris(trimethylsilyl) ether
Uniqueness
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as in the synthesis of bioactive molecules and advanced materials.
Propriétés
Numéro CAS |
54908-33-7 |
|---|---|
Formule moléculaire |
C8H20O2Si2 |
Poids moléculaire |
204.41 g/mol |
Nom IUPAC |
methoxy-[2-[methoxy(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C8H20O2Si2/c1-9-11(3,4)7-8-12(5,6)10-2/h7-8H,1-6H3 |
Clé InChI |
VVBOQOWZIXXXKI-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)C=C[Si](C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




